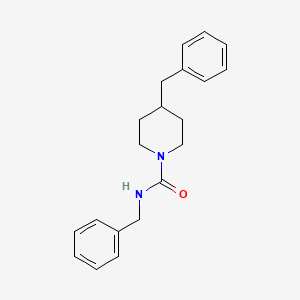

N,4-dibenzylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

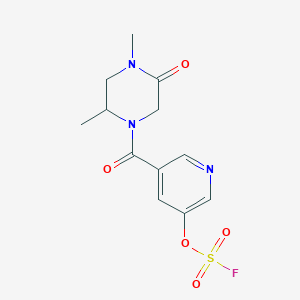

The synthesis of piperidine derivatives, such as N,4-dibenzylpiperidine-1-carboxamide, involves intra- and intermolecular reactions . A study on the synthesis of piperidine-4-carboxamide derivatives in mice involved the creation of sulfonamide and amide derivatives of piperidine-4-carboxamide via amino-dechlorination and amino-de-alkoxylation reactions .Molecular Structure Analysis

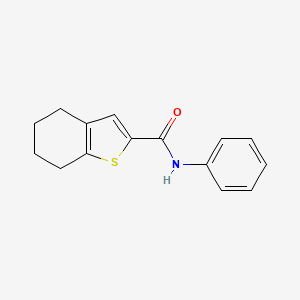

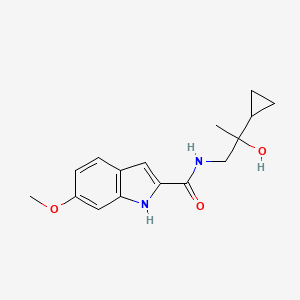

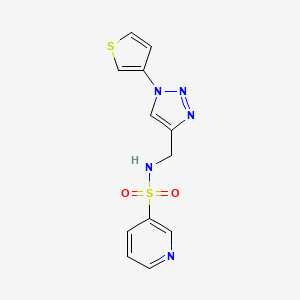

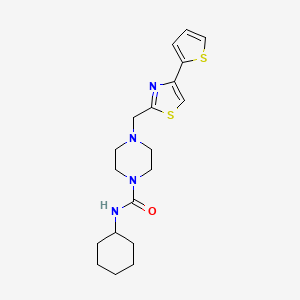

The molecular structure of this compound consists of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis

Piperidines, including this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The formation of various piperidine derivatives involves intra- and intermolecular reactions .Aplicaciones Científicas De Investigación

DNA-Intercalating Antitumor Agents

N,4-Dibenzylpiperidine-1-carboxamide derivatives have been studied for their potential in cancer treatment. For example, certain dibenzo[1,4]dioxin-1-carboxamides, structurally related to this compound, have shown promising in vitro and in vivo antitumor activity. These compounds are active against P388 leukemia and show weak DNA intercalation, suggesting a distinct mechanism of action compared to classical DNA-intercalating agents (Lee et al., 1992).

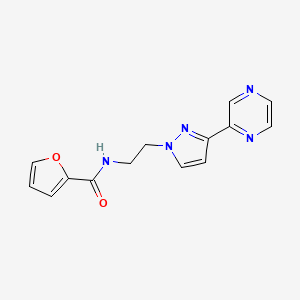

HIV Integrase Inhibitors

Certain carboxamide derivatives, similar in structure to this compound, have been identified as potent inhibitors of HIV-1 integrase. These compounds show significant promise in inhibiting the HIV-integrase-catalyzed strand transfer process, which is crucial in the life cycle of HIV (Pace et al., 2007).

Substance P Receptor Antagonists

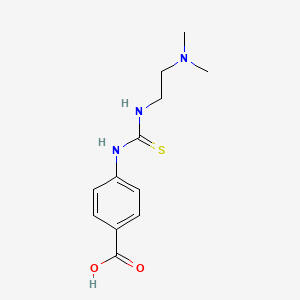

N,N'-Diacylpiperazine-2-carboxamides, similar to this compound, have been investigated as antagonists of the NK-1 (Substance P) receptor. These compounds, particularly those with aminoalkyl groups, have shown potential as potent antagonists, indicating their potential use in treating conditions related to Substance P activity (Mills et al., 1993).

Carboxamide Protecting Groups

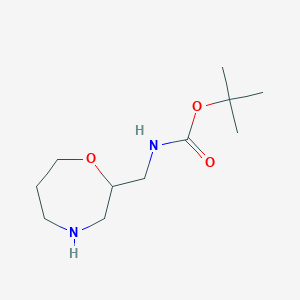

The development of carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, is another area of research. These protecting groups are crucial in the synthesis of complex organic compounds, including those related to this compound (Muranaka et al., 2011).

Cytotoxic Properties in Cancer Treatment

Compounds structurally related to this compound have been studied for their cytotoxic properties and potential in cancer treatment. These studies focus on their ability to inhibit cell growth and induce DNA damage in cancer cells (Pastwa et al., 1998).

Asymmetric Synthesis of Amino Acids

Some carboxamide derivatives, such as those related to this compound, are used as chiral auxiliaries in the asymmetric synthesis of amino acids. This synthesis is important in the production of pharmaceuticals and biologically active compounds (Belokon’ et al., 2002).

Diuretic Activity

Research on benzothiazole-carboxamide derivatives, structurally akin to this compound, has demonstrated potential diuretic activity. These findings could lead to the development of new diuretic drugs (Yar & Ansari, 2009).

Direcciones Futuras

Piperidines, including N,4-dibenzylpiperidine-1-carboxamide, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of this compound in various fields.

Propiedades

IUPAC Name |

N,4-dibenzylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c23-20(21-16-19-9-5-2-6-10-19)22-13-11-18(12-14-22)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWZZYBIDQOTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2533396.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate](/img/structure/B2533399.png)

![2-(2,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2533402.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2533403.png)